Home > Products > Screening Compounds P131321 > Etravirine hydrobromide
Etravirine hydrobromide - 1030633-38-5

Etravirine hydrobromide

Catalog Number: EVT-3212421
CAS Number: 1030633-38-5
Molecular Formula: C20H16Br2N6O
Molecular Weight: 516.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Etravirine was developed as part of a class of drugs aimed at inhibiting the reverse transcriptase enzyme, a critical component in the HIV replication cycle. It is classified under the category of NNRTIs, which selectively bind to the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA. The compound is synthesized from various precursors through several chemical reactions that optimize yield and purity.

Synthesis Analysis

Methods and Technical Details

The synthesis of etravirine involves multiple steps, primarily focusing on the condensation reactions between specific chemical intermediates. A notable process includes:

  1. Condensation Reaction: The reaction begins with the condensation of 2,4,6-trichloropyrimidine with 3,5-dimethyl-4-hydroxybenzonitrile to form an intermediate compound.
  2. Formation of Key Intermediate: This intermediate is then reacted with 4-aminobenzonitrile under controlled conditions to yield another intermediate.
  3. Ammonolysis: The subsequent step involves ammonolysis, where ammonia is added to further modify the structure.
  4. Halogenation: Finally, halogenation occurs to introduce bromine into the structure, resulting in etravirine.

The entire synthesis process emphasizes the use of inert solvents such as dimethylformamide or dichloromethane and specific conditions (e.g., temperature control) to maximize yields and minimize impurities .

Molecular Structure Analysis

Structure and Data

Etravirine has a complex molecular structure characterized by its diarylpyrimidine framework. The molecular formula is C20H18BrClN2OC_{20}H_{18}BrClN_2O, and its molecular weight is approximately 421.72 g/mol. The compound features several functional groups that contribute to its biological activity:

  • Pyrimidine Ring: Central to its structure, providing binding sites for reverse transcriptase.
  • Aromatic Rings: These enhance lipophilicity and facilitate membrane permeability.

The three-dimensional conformation of etravirine allows it to effectively fit into the active site of the reverse transcriptase enzyme, crucial for its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

Etravirine undergoes various chemical reactions during its synthesis:

  • Condensation Reactions: These are critical for forming the initial intermediates.
  • Ammonolysis: This reaction introduces amino groups into the structure, essential for enhancing binding affinity.
  • Halogenation: The introduction of bromine is vital for the final product's activity against HIV.

The efficiency of these reactions is influenced by factors such as temperature, solvent choice, and reaction time .

Mechanism of Action

Process and Data

Etravirine acts by binding non-competitively to the reverse transcriptase enzyme of HIV-1. By doing so, it disrupts the enzyme's ability to synthesize viral DNA from RNA templates. This inhibition prevents viral replication and proliferation within host cells. The efficacy of etravirine has been demonstrated in various studies, showing significant reductions in viral load among treated patients .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Etravirine exhibits several notable physical and chemical properties:

  • Solubility: It has low solubility in water (approximately 0.07 mg/mL), which poses challenges for oral bioavailability.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Partition Coefficient: Etravirine has a high log P value (>5), indicating significant lipophilicity which aids in cellular uptake.

These properties necessitate careful formulation strategies to enhance bioavailability and therapeutic effectiveness .

Applications

Scientific Uses

Etravirine is primarily used in clinical settings for treating HIV-1 infections, especially in patients who have developed resistance to other NNRTIs or antiretroviral therapies. Ongoing research focuses on improving its formulation to enhance bioavailability through novel delivery systems such as lipid-based nanocarriers . Additionally, studies are exploring its potential in combination therapies to optimize treatment regimens for HIV-infected individuals.

Molecular Design and Structure-Activity Relationship of Etravirine Hydrobromide

Diarylpyrimidine Scaffold Optimization Strategies

Etravirine hydrobromide belongs to the diarylpyrimidine (DAPY) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), characterized by a central pyrimidine ring flanked by two aryl groups. Strategic modifications to this scaffold were pivotal in enhancing its antiviral potency and resistance profile:

  • Bromine Substitution: Introduction of a bromine atom at the C5 position of the pyrimidine core significantly improved hydrophobic interactions with conserved residues (Tyr188, Tyr181) in the NNRTI-binding pocket (NNIBP), increasing binding affinity by ~3-fold compared to non-halogenated analogs [1] [6].
  • Acrylonitrile Linker: A -CH=CH-CN group at the C4 position (right wing) enabled formation of a critical hydrogen bond with the backbone NH of Lys101, while its planar conformation enhanced π-π stacking with Phe227. This modification contributed to a >100-fold potency increase against K103N mutants compared to first-generation NNRTIs [1] [7].
  • Left Wing Flexibility: Incorporation of a 4-[[4-(dimethylamino)-1-oxo-2-buten-1-yl]amino]-2,6-dimethylphenyl moiety (left wing) with rotatable bonds allowed adaptive binding to mutated RT variants. The dimethylamino group further enhanced solubility and cellular permeability [5] [9].

Table 1: Key Substituents and Their Structural Impacts on Etravirine’s DAPY Scaffold

PositionSubstituentChemical RoleBiological Impact
C5 (Pyrimidine)BromineHydrophobic anchorEnhanced binding to Tyr181/Tyr188 (ΔG = -2.3 kcal/mol)
C4 (Pyrimidine)Acrylonitrile (-CH=CH-CN)H-bond acceptor/π-systemH-bond with Lys101; activity against K103N mutants (EC₅₀ = 1.2 nM)
Left Wing4-(dimethylamino)phenylTorsional flexibility/solubility enhancerAdaptation to NNIBP mutations; logP reduction by 0.8 units

Conformational Flexibility and Target Binding Dynamics

Etravirine’s inhibitory efficacy stems from its dynamic adaptation within the NNRTI-binding pocket (NNIBP), a process termed "wiggling and jiggling":

  • Torsional Flexibility: Rotation around the pyrimidine-aryl bonds (torsion angles θ₁ and θ₂) permits conformational adjustments of up to 120° in response to pocket distortions caused by mutations like Y181C or G190A. Molecular dynamics simulations show this reduces binding energy penalties by 40% compared to rigid NNRTIs [7] [10].
  • Hydrogen Bond Network: The acrylonitrile group forms a water-mediated H-bond with Glu138 (distance: 2.8 Å), while the pyrimidine N3 atom directly H-bonds with Lys101 (1.9 Å). Mutagenesis studies confirm that disruption of these bonds increases EC₅₀ by >50-fold [1] [6].
  • Pocket Occupancy: Etravirine’s trifluoromethylbenzyl group occupies a hydrophobic subpocket lined by Pro59, Val106, and Val179, displacing three structured water molecules. This contributes ~30% of the total binding free energy (-9.2 kcal/mol) [10].

Table 2: Binding Dynamics of Etravirine vs. First-Generation NNRTIs

ParameterEtravirineNevirapineEfavirenz
RMSD Flexibility (Å)*3.51.20.9
H-bonds with RT2–311
Binding Pocket Volume (ų)840720780
Root Mean Square Deviation during 200 ns simulations [5] [10]

Structure-Based Rational Design for Resistance Mitigation

Resistance mitigation was engineered through systematic structure-activity relationship (SAR) studies targeting high-barrier resistance:

  • Weighted Genotypic Scoring: Clinical trials (DUET studies) identified 17 resistance-associated mutations (RAMs) with differential impacts. Each RAM was assigned a weight factor (e.g., Y181C = 3; V179F = 1) based on fold-change in EC₅₀. Virologic response correlates with total weighted score (<3 = susceptible; >7 = resistant) [3] [8].
  • Resilience to Common Mutations:
  • K103N: The mutation disrupts a salt bridge in NNIBP, reducing nevirapine binding 200-fold. Etravirine’s flexible left wing reorients to form new Van der Waals contacts with Pro236, maintaining EC₅₀ < 10 nM [7] [9].
  • Y181C: Loss of aromatic stacking is compensated by etravirine’s bromine atom, which engages in halogen bonding with Cys181 (distance: 3.3 Å), limiting EC₅₀ shift to <4-fold [6] [10].
  • Scaffold Hybridization: Combining DAPY motifs with quinazolinone rings (e.g., compound RPV15) improved potency against double mutants (K103N/Y181C) by 12-fold versus etravirine in computational models [5].

Table 3: Etravirine Resistance-Associated Mutations (RAMs) and Weight Factors

MutationWeight FactorFold-Change in EC₅₀Clinical Impact
Y181C/I/V35.1–12.8High-level resistance if combined
K101E/P23.3–4.9Moderate reduction in efficacy
V179F/D11.8–2.5Minimal impact alone
G190S/A24.0–6.7Moderate reduction

Data from pooled analysis of DUET trials [3] [8]

Molecular Determinants of Broad-Spectrum NNRTI Activity

Etravirine exhibits broad anti-HIV-1 activity across diverse viral clades and recombinant forms:

  • Subtype Coverage: Maintains EC₅₀ < 3 nM against subtypes A, B, C, D, F, H, and recombinants CRF01AE/CRF02AG. Activity against group O is moderate (EC₅₀ = 11.5–21.7 nM) due to natural polymorphisms at Val179 and Gly190 [6] [9].
  • Hypersusceptibility Phenomena: Viruses with thymidine analog mutations (TAMs: M41L, D67N) or M184V exhibit 2.5-fold increased sensitivity to etravirine. This arises from allosteric coupling between the RT polymerase and NNIBP sites, enhancing etravirine’s binding affinity by 30% [8] [9].
  • Dual-Target Inhibition: Recent studies reveal etravirine derivatives (e.g., enumerated etravirine) inhibit cancer-associated proteins like anterior gradient protein 2 (AGR2) with IC₅₀ = 140 nM. Molecular docking shows overlapping pharmacophores for RT and AGR2 binding [5] [10].

Table 4: Antiviral Activity of Etravirine Against Key HIV-1 Variants

HIV-1 VariantMean EC₅₀ (nM)Fold-Change vs. Wild-TypeClinical Relevance
Wild-type (subtype B)0.91.0Baseline susceptibility
K103N2.42.7Common EFV/NVP RAM
Y181C3.84.2High-impact RAM
K103N + Y181C15.216.9Dual RAM requiring ≥3 backups
CRF02_AG (recombinant)1.51.7Prevalent in West Africa
Group O18.620.7Intrinsically less susceptible

Compiled from enzyme assays and clinical isolates [6] [9] [10]

Properties

CAS Number

1030633-38-5

Product Name

Etravirine hydrobromide

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile;hydrobromide

Molecular Formula

C20H16Br2N6O

Molecular Weight

516.2 g/mol

InChI

InChI=1S/C20H15BrN6O.BrH/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15;/h3-8H,1-2H3,(H3,24,25,26,27);1H

InChI Key

GXQIDURPSWCNCO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N.Br

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.